molecular formula C13H19NO B3430657 ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 852857-10-4

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No. B3430657
CAS RN: 852857-10-4
M. Wt: 205.30 g/mol
InChI Key: RQTYGPRJDFTUGU-NEPJUHHUSA-N
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Description

The compound “((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol” is a derivative of pyrrolidin-3-ylmethanol . Pyrrolidin-3-ylmethanol is a type of pyrrolidine, which is a class of organic compounds .

Mechanism of Action

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol acts as a selective agonist at the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By selectively targeting this receptor, this compound is able to produce analgesic and antinociceptive effects without the negative side effects associated with traditional opioid medications, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound produces analgesic and antinociceptive effects in animal models, without causing the negative side effects associated with traditional opioid medications. Additionally, this compound has been shown to reduce the rewarding effects of opioids and other drugs of abuse, suggesting potential therapeutic applications in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is its selectivity for the delta opioid receptor, which allows for targeted modulation of pain and reward pathways in the brain. Additionally, this compound has been shown to have a favorable safety profile, with minimal negative side effects. However, one limitation of this compound is its limited availability, which may make it difficult to obtain for research purposes.

Future Directions

Future research on ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol may focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications in the treatment of pain and addiction. Additionally, research may explore the potential use of this compound in combination with other medications, to enhance its therapeutic effects. Finally, research may focus on developing more efficient and cost-effective methods of synthesizing this compound, to increase its availability for research and clinical use.

Scientific Research Applications

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to have analgesic and antinociceptive effects in animal models, and has been suggested as a potential alternative to traditional opioid medications. Additionally, this compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and other drugs of abuse.

properties

IUPAC Name

[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548988
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852857-10-4, 109960-55-6
Record name rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852857-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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